molecular formula C13H24BrNO2 B6156945 tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate CAS No. 1566809-71-9

tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate

Cat. No. B6156945
CAS RN: 1566809-71-9
M. Wt: 306.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate” is a chemical compound with the CAS Number: 198895-53-3 . It has a molecular weight of 306.24 . The compound is typically stored at 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9H2,1-3H3,(H,15,16)/t10-,11- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 306.24 .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 1-(bromomethyl)cyclohexane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "1-(bromomethyl)cyclohexane", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl carbamate in a suitable solvent (e.g. THF, DMF) to form the corresponding tert-butyl carbanion.", "Add 1-(bromomethyl)cyclohexane to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

1566809-71-9

Product Name

tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate

Molecular Formula

C13H24BrNO2

Molecular Weight

306.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.